molecular formula C15H30O6S B1682314 Thiol-PEG4-t-butyl ester CAS No. 564476-33-1

Thiol-PEG4-t-butyl ester

Cat. No.: B1682314
CAS No.: 564476-33-1
M. Wt: 338.5 g/mol
InChI Key: NKLWGDQDZRFINM-UHFFFAOYSA-N
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Description

Thiol-PEG4-t-butyl ester is a polyethylene glycol derivative containing a thiol group and a t-butyl ester. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The thiol group reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold and silver . The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Biochemical Analysis

Biochemical Properties

Thiol-PEG4-t-butyl ester plays a crucial role in biochemical reactions as a linker in the formation of PROTAC molecules . It interacts with various enzymes and proteins to form PROTACs, which then bind to specific target proteins and E3 ubiquitin ligases . The nature of these interactions is largely determined by the specific ligands used in the PROTAC molecule .

Cellular Effects

The effects of this compound on cells are primarily mediated through the PROTACs it helps form . These PROTACs can influence cell function by selectively degrading target proteins, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound itself does not directly interact with biomolecules or influence gene expression . The PROTACs it forms can bind to target proteins and E3 ubiquitin ligases . This leads to the ubiquitination and subsequent degradation of the target protein, altering the cellular protein landscape .

Temporal Effects in Laboratory Settings

The effects of this compound, as part of PROTACs, can change over time in laboratory settings . The stability and degradation of the PROTACs can influence their long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound in animal models would depend on the specific PROTACs it is part of . Different dosages could lead to varying degrees of target protein degradation, potentially causing threshold effects or toxic effects at high doses .

Metabolic Pathways

This compound is involved in the metabolic pathways of PROTACs . It interacts with enzymes during the synthesis of PROTACs

Transport and Distribution

The transport and distribution of this compound within cells and tissues would depend on the specific PROTACs it is part of . These PROTACs could interact with various transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

The subcellular localization of this compound would depend on the specific PROTACs it is part of . These PROTACs could be directed to specific compartments or organelles based on the target proteins they are designed to degrade .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiol-PEG4-t-butyl ester typically involves the Steglich esterification method. This method is widely employed for the formation of esters under mild conditions. The reaction involves the use of Mukaiyama’s reagent in conjunction with dimethyl carbonate as the solvent . The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified using techniques such as chromatography to remove any impurities.

Types of Reactions:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The disulfides can be reduced back to thiols.

    Substitution: The thiol group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine can be used as reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.

Major Products:

    Oxidation: Disulfides.

    Reduction: Thiols.

    Substitution: Thioethers or thioesters.

Scientific Research Applications

Thiol-PEG4-t-butyl ester has widespread applications in various fields:

Comparison with Similar Compounds

    Amino-PEG4-t-butyl ester: Contains an amino group instead of a thiol group.

    Carboxyl-PEG4-t-butyl ester: Contains a carboxyl group instead of a thiol group.

Uniqueness: Thiol-PEG4-t-butyl ester is unique due to its thiol group, which provides specific reactivity towards electrophiles and transition metal surfaces. This makes it particularly useful in applications requiring stable covalent linkages and surface modifications .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O6S/c1-15(2,3)21-14(16)4-5-17-6-7-18-8-9-19-10-11-20-12-13-22/h22H,4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLWGDQDZRFINM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701177229
Record name 1,1-Dimethylethyl 15-mercapto-4,7,10,13-tetraoxapentadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701177229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

564476-33-1
Record name 1,1-Dimethylethyl 15-mercapto-4,7,10,13-tetraoxapentadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=564476-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 15-mercapto-4,7,10,13-tetraoxapentadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701177229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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